

Application Notes & Protocols for Pharmaceutical Impurity Profiling: Decarboxy Ciprofloxacin

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Compound of Interest

Compound Name: *Decarboxy Ciprofloxacin*

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Introduction

Decarboxy Ciprofloxacin, chemically known as 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, is a recognized impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.[1][2][3][4] Its presence in Ciprofloxacin drug substances and products is monitored and controlled to ensure the safety and efficacy of the pharmaceutical formulation. As listed in the European Pharmacopoeia (Ph. Eur.), it is designated as Ciprofloxacin Impurity E.[2][4][5] The formation of this impurity can occur during the synthesis of Ciprofloxacin or as a result of degradation, often through a decarboxylation mechanism.[6]

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of **Decarboxy Ciprofloxacin** in pharmaceutical impurity profiling studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the determination of **Decarboxy Ciprofloxacin** in Ciprofloxacin samples.[7][8][9][10] These methods offer high

specificity, accuracy, and sensitivity, allowing for the separation and quantification of **Decarboxy Ciprofloxacin** from the active pharmaceutical ingredient (API) and other related substances.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated UPLC method for the determination of **Decarboxy Ciprofloxacin** and other impurities in Ciprofloxacin Lactate.[\[7\]](#)

Parameter	Decarboxy Ciprofloxacin	Desfluoro Ciprofloxacin	Ethylenediamine Impurity	Ciprofloxacin
Linearity Range	LOQ - 150% of specification limit			
Correlation Coefficient (r^2)	0.9999	0.9997	0.9999	0.9998
Retention Time (min)	1.13	2.00	2.30	3.34

Note: Specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values were not explicitly stated in the referenced study, but linearity was established from the LOQ.

Experimental Protocols

Protocol 1: UPLC Method for Quantification of Decarboxy Ciprofloxacin

This protocol is based on a validated stability-indicating UPLC method for the determination of Ciprofloxacin Lactate and its related substances, including **Decarboxy Ciprofloxacin**.[\[7\]](#)

1. Materials and Reagents

- Ciprofloxacin Lactate reference standard and sample
- **Decarboxy Ciprofloxacin** reference standard
- Ortho-phosphoric acid

- Acetonitrile (ACN), HPLC grade
- Triethylamine (TEA)
- Water, HPLC grade

2. Chromatographic Conditions

- Instrument: ACQUITY UPLC with a PDA detector
- Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.8 μ m)
- Mobile Phase: 0.025M Ortho-phosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine
- Flow Rate: 0.3 mL/min
- Detection Wavelength: 278 nm
- Injection Volume: 1 μ L
- Column Temperature: 30°C
- Run Time: 5 minutes

3. Preparation of Solutions

- Diluent: Mobile phase
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **Decarboxy Ciprofloxacin** reference standard in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve about 50 mg of Ciprofloxacin drug substance in 100 mL of diluent. Further dilute as necessary to fall within the linear range of the method.

4. System Suitability

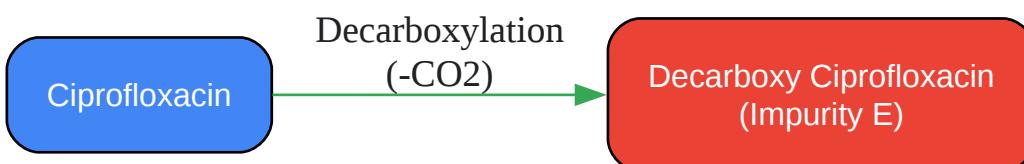
- Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be within the acceptable limits (typically $\leq 2.0\%$).
- The tailing factor for the **Decarboxy Ciprofloxacin** peak should be within the range of 0.8 to 1.5.

5. Analysis

- Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
- Record the chromatograms and integrate the peak areas.
- Calculate the amount of **Decarboxy Ciprofloxacin** in the sample using the following formula:

Formation Pathway of Decarboxy Ciprofloxacin

Decarboxy Ciprofloxacin is a known degradation product of Ciprofloxacin. The primary mechanism for its formation is the loss of the carboxylic acid group from the Ciprofloxacin molecule. This process is known as decarboxylation and can be influenced by factors such as pH, temperature, and light exposure.[6]

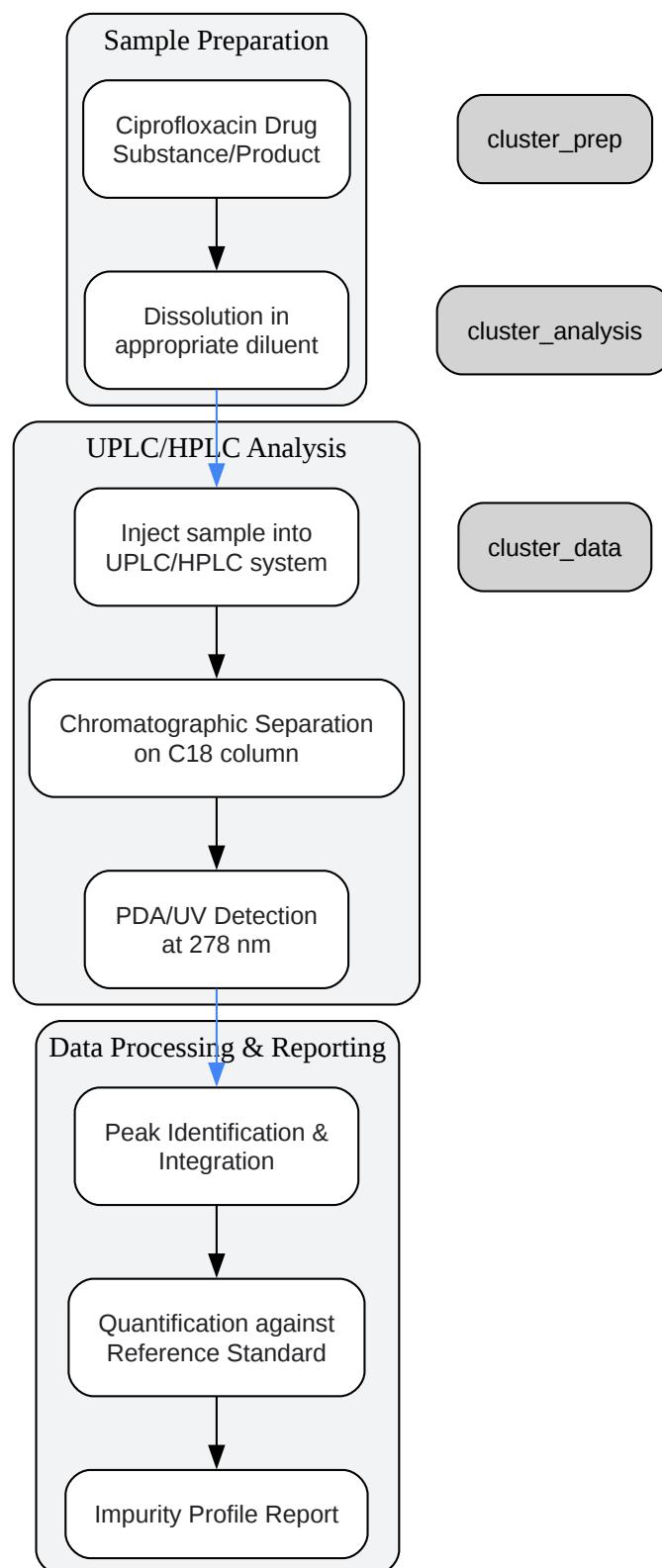


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Caption: Formation of **Decarboxy Ciprofloxacin** from Ciprofloxacin.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of Ciprofloxacin, with a focus on identifying and quantifying **Decarboxy Ciprofloxacin**.

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Caption: Workflow for Ciprofloxacin Impurity Profiling.

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